(+)-1,4-Di-O-benzyl-D-threitol

Beschreibung

BenchChem offers high-quality (+)-1,4-Di-O-benzyl-D-threitol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-1,4-Di-O-benzyl-D-threitol including the price, delivery time, and more detailed information at info@benchchem.com.

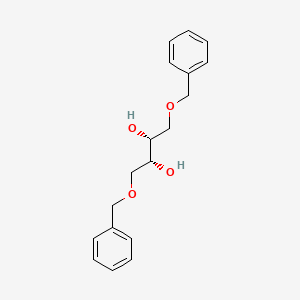

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R)-1,4-bis(phenylmethoxy)butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVAVQDYJARRAU-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]([C@@H](COCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426474 | |

| Record name | (+)-1,4-Di-O-benzyl-D-threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91604-41-0 | |

| Record name | (+)-1,4-Di-O-benzyl-D-threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to (+)-1,4-Di-O-benzyl-D-threitol: A Chiral Building Block for Asymmetric Synthesis

Introduction

(+)-1,4-Di-O-benzyl-D-threitol is a chiral organic compound that serves as a crucial building block in the field of stereoselective organic synthesis.[1][2] Its rigid C2-symmetric backbone, derived from D-threitol, and the presence of benzyl ether protecting groups make it an invaluable tool for researchers and drug development professionals. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in constructing complex, enantiomerically pure molecules. The strategic placement of the benzyl groups allows for selective deprotection and further functionalization, offering a versatile platform for the synthesis of a wide array of chiral molecules, including pharmaceuticals and natural products.[1]

Physicochemical Properties

(+)-1,4-Di-O-benzyl-D-threitol is a white crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₂O₄ | [2][3] |

| Molecular Weight | 302.37 g/mol | [1][2][3] |

| CAS Number | 91604-41-0 | [3] |

| Appearance | White to almost white powder, crystals, and/or chunks | [1] |

| Melting Point | 55-59 °C | [1] |

| Optical Rotation | +6° to +6.5° (c=5, CHCl₃, 20°C) | [1] |

| Purity (GC) | >98.0% | [1][4] |

| Storage | Room temperature | [1] |

Synonyms: (+)-1,4-Di-O-benzyl-D-threanol, (+)-1,4-O-Diphenyl-D-threol, (+)-(2R,3R)-1,4-bis(benzyloxy)-2,3-butanediol, (+)-(2R,3R)-1,4-Dibenzyloxy-2,3-butanediol.[1][2]

Synthesis of (+)-1,4-Di-O-benzyl-D-threitol

The synthesis of (+)-1,4-Di-O-benzyl-D-threitol typically starts from the readily available and inexpensive chiral pool starting material, D-tartaric acid. The synthetic strategy involves the reduction of the carboxylic acid functionalities and subsequent protection of the primary hydroxyl groups as benzyl ethers.

Synthetic Workflow

The following diagram illustrates a common synthetic route to (+)-1,4-Di-O-benzyl-D-threitol.

Caption: Synthetic pathway to (+)-1,4-Di-O-benzyl-D-threitol from D-tartaric acid.

Detailed Experimental Protocol

Step 1: Esterification of D-Tartaric Acid

-

Suspend D-tartaric acid in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a mild base (e.g., NaHCO₃ solution).

-

Extract the product, diethyl D-tartrate, with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Reduction of Diethyl D-tartrate to D-Threitol

-

In an inert atmosphere, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., THF).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of diethyl D-tartrate in the same dry solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filter the resulting solid and wash it thoroughly with the ether solvent.

-

Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield D-threitol.

Step 3: Benzylation of D-Threitol

-

Dissolve D-threitol in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0 °C and add sodium hydride (NaH) portion-wise.

-

Allow the mixture to stir at room temperature for a period to ensure the formation of the dialkoxide.

-

Add benzyl bromide (BnBr) dropwise to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure (+)-1,4-Di-O-benzyl-D-threitol.

Applications in Asymmetric Synthesis

The primary utility of (+)-1,4-Di-O-benzyl-D-threitol lies in its application as a chiral auxiliary and as a precursor for the synthesis of chiral ligands for asymmetric catalysis.[1]

Chiral Template for Axially Chiral Biaryls

A notable application is its use as a chiral template in the desymmetrization of prochiral molecules. For instance, it has been employed in the asymmetric synthesis of axially chiral biaryls.[5][6] The threitol derivative is used to sequentially etherify a prochiral tetrahydroxybiphenyl, leading to a desymmetrized biphenyldiol with a specific axial chirality.[5][6] Subsequent cyclization and removal of the chiral auxiliary yield the enantiomerically enriched biaryl.[5][6]

Caption: Workflow for the asymmetric synthesis of axially chiral biaryls.

Precursor to Chiral Ligands

The diol functionality of (+)-1,4-Di-O-benzyl-D-threitol can be further modified to synthesize a variety of chiral ligands for transition metal-catalyzed asymmetric reactions.[7][] These ligands can be used in reactions such as asymmetric hydrogenation, allylic alkylation, and cyclopropanation, leading to products with high enantiomeric excess. The C2-symmetric backbone of the threitol derivative is often crucial for achieving high levels of stereocontrol in these catalytic processes.

Handling and Safety

While a specific safety data sheet (SDS) for (+)-1,4-Di-O-benzyl-D-threitol was not fully detailed in the search results, general laboratory safety precautions should be observed. Based on SDS information for similar chemical compounds, the following handling advice is recommended. It is crucial to consult the specific SDS provided by the supplier before handling this chemical.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.

-

Inhalation: Avoid breathing dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek medical attention.

For detailed and specific safety information, always refer to the Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) from the supplier.[9]

Conclusion

(+)-1,4-Di-O-benzyl-D-threitol is a highly valuable and versatile chiral building block in modern organic synthesis. Its ready availability from the chiral pool, well-defined stereochemistry, and the synthetic flexibility offered by its protected hydroxyl groups make it an indispensable tool for the synthesis of complex, enantiomerically pure molecules. Its applications in the construction of chiral ligands and as a chiral auxiliary in asymmetric reactions underscore its importance in both academic research and the development of new pharmaceuticals.

References

-

Uenishi, J., KIRA, T., & HATA, I. (2000). Asymmetric synthesis of axially chiral biaryls via desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl using 1,4-Di-O-benzyl-L-threitol as a chiral template. The Journal of Organic Chemistry, 65(5), 1335–1343. [Link]

-

MySkinRecipes. (+)-1,4-Di-O-benzyl-D-threitol. [Link]

-

ACS Publications. Asymmetric Synthesis of Axially Chiral Biaryls via Desymmetrization of 2,2',6,6'-Tetrahydroxybiphenyl Using 1,4-Di-O-benzyl-l-threitol as a Chiral Template. [Link]

-

ChemUniverse. (+)-1,4-DI-O-BENZYL-D-THREITOL. [Link]

-

The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. [Link]

Sources

- 1. ()-1,4-Di-O-benzyl-D-threitol [myskinrecipes.com]

- 2. CAS 91604-41-0: (+)-1,4-di-O-benzyl-D-threitol [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. labshake.com [labshake.com]

- 5. Asymmetric synthesis of axially chiral biaryls via desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl using 1,4-Di-O-benzyl-L-threitol as a chiral template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 9. echemi.com [echemi.com]

(+)-1,4-Di-O-benzyl-D-threitol structure and properties

An In-depth Technical Guide to (+)-1,4-Di-O-benzyl-D-threitol: Structure, Properties, Synthesis, and Applications

Introduction

(+)-1,4-Di-O-benzyl-D-threitol, systematically named (+)-(2R,3R)-1,4-bis(benzyloxy)-2,3-butanediol, is a C₂-symmetric chiral diol of significant value in the field of organic synthesis. Its unique stereochemical architecture, derived from D-tartaric acid, makes it a pivotal chiral building block for the synthesis of complex, enantiomerically pure molecules.[1][2] In pharmaceutical research and drug development, where the stereochemistry of a molecule is critical to its biological activity, compounds like (+)-1,4-Di-O-benzyl-D-threitol serve as indispensable intermediates. The presence of benzyl ether protecting groups on the primary hydroxyls provides a robust yet selectively cleavable scaffold, allowing chemists to perform specific transformations on the secondary hydroxyl groups and subsequently elaborate the molecule into a desired target.[1][2] This guide provides a comprehensive overview of its structure, properties, a validated synthetic protocol, and its key applications, tailored for researchers and professionals in chemical and pharmaceutical sciences.

PART 1: Physicochemical and Spectroscopic Properties

The utility of (+)-1,4-Di-O-benzyl-D-threitol in synthesis is underpinned by its distinct physical and chemical properties. It exists as a stable, white crystalline solid at room temperature, making it easy to handle and store.[1]

Data Summary

The fundamental properties of (+)-1,4-Di-O-benzyl-D-threitol are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₂O₄ | [1][3] |

| Molecular Weight | 302.37 g/mol | [1][3] |

| CAS Number | 91604-41-0 | [3] |

| Appearance | White to almost white powder, crystals, and/or chunks | [1] |

| Melting Point | 55-59 °C | [1] |

| Specific Rotation ([α]²⁰/D) | +6.0 to +6.5° (c=5, CHCl₃) | [1][2] |

| Solubility | Soluble in chloroform | [1][2] |

| Storage | Room temperature | [1][2] |

Structural & Spectroscopic Profile

The structure of (+)-1,4-Di-O-benzyl-D-threitol features a four-carbon backbone with two stereogenic centers at C-2 and C-3, both in the (R) configuration. The primary hydroxyl groups at C-1 and C-4 are protected as benzyl ethers, leaving the two secondary hydroxyl groups at C-2 and C-3 free for chemical modification.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be consistent with its symmetric structure. Key signals would include: aromatic protons from the two benzyl groups (typically in the δ 7.2-7.4 ppm range), a characteristic singlet for the benzylic methylene protons (-O-CH₂ -Ph, around δ 4.5 ppm), and methine protons adjacent to the hydroxyl groups (-CH (OH)-) and the benzyloxy groups (-CH₂ -O-CH-). The hydroxyl protons would appear as a broad signal, the position of which is dependent on concentration and solvent.

-

¹³C NMR Spectroscopy: The carbon spectrum would show signals for the aromatic carbons of the benzyl groups, the benzylic methylene carbon (around 70-75 ppm), and the two equivalent methine carbons of the threitol backbone bearing the hydroxyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Other significant peaks would include C-H stretching for aromatic and aliphatic groups and C-O stretching frequencies for the ether and alcohol functionalities.[1][2]

PART 2: Synthesis and Mechanistic Insights

The most logical and field-proven approach to synthesizing (+)-1,4-Di-O-benzyl-D-threitol is from an inexpensive, enantiopure starting material from the chiral pool. D-tartaric acid is the ideal precursor, establishing the correct stereochemistry from the outset. A common strategy involves the reduction of an ester derivative of D-tartaric acid to D-threitol, followed by selective benzylation of the primary hydroxyls.

Synthetic Workflow Diagram

The following diagram outlines a reliable two-step synthesis starting from Diethyl D-tartrate.

Sources

synthesis of (+)-1,4-Di-O-benzyl-D-threitol from D-tartaric acid

An In-Depth Technical Guide to the Synthesis of (+)-1,4-Di-O-benzyl-D-threitol from D-Tartaric Acid

Abstract

(+)-1,4-Di-O-benzyl-D-threitol is a valuable C₂-symmetric chiral building block extensively utilized in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] Its structure, featuring selectively protected primary hydroxyl groups, makes it an ideal precursor for asymmetric synthesis.[1] This guide provides a comprehensive, mechanistically-driven overview of a robust and efficient two-step synthesis of (+)-1,4-Di-O-benzyl-D-threitol, starting from the inexpensive and readily available chiral pool starting material, D-(-)-tartaric acid.[2][3] We will delve into the rationale behind the choice of reagents and reaction conditions, offering field-proven insights for researchers, chemists, and drug development professionals. The protocols described herein are designed to be self-validating, supported by detailed mechanistic discussions and authoritative references.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of synthetic strategies that leverage readily available chiral molecules. D-tartaric acid, a natural product found in grapes, is an exemplary starting material in the "chiral pool," offering a low-cost and stereochemically defined foundation for complex syntheses.[3][4] The target molecule, (+)-1,4-Di-O-benzyl-D-threitol, preserves the stereochemical integrity of D-tartaric acid while transforming the terminal carboxylic acids into benzyl-protected primary alcohols. This transformation yields a versatile synthon, where the secondary hydroxyls remain available for further functionalization, a critical feature for building complex chiral ligands and pharmacophores.[1] This document outlines the complete synthetic pathway, emphasizing the chemical principles that ensure high yield and regioselectivity.

Synthetic Strategy Overview

The conversion of D-tartaric acid to (+)-1,4-Di-O-benzyl-D-threitol is efficiently achieved in a two-step sequence. This approach is predicated on a logical progression of functional group transformations:

-

Reduction: The two carboxylic acid moieties of D-tartaric acid are reduced to their corresponding primary alcohols to form D-threitol.

-

Selective Benzylation: The primary hydroxyl groups (at C1 and C4) of D-threitol are selectively protected as benzyl ethers, leaving the secondary hydroxyl groups (at C2 and C3) free.

This strategy is highly effective due to the chemoselective nature of the chosen reducing agent and the inherent reactivity difference between primary and secondary alcohols.

Caption: High-level two-step synthetic workflow.

Mechanistic Considerations & Rationale

A thorough understanding of the underlying mechanisms is crucial for successful and reproducible synthesis. The choice of reagents in this pathway is dictated by the principles of chemoselectivity and regioselectivity.

Step 1: Reduction of D-Tartaric Acid with Borane

The reduction of carboxylic acids to primary alcohols requires a potent reducing agent. While lithium aluminum hydride (LiAlH₄) is capable of this transformation, the borane-tetrahydrofuran complex (BH₃•THF) is the superior choice for this specific synthesis.[5]

Causality Behind Reagent Choice:

-

Chemoselectivity: Borane reacts significantly faster with carboxylic acids than with other carbonyl functional groups like esters or ketones.[6][7] This high degree of selectivity is advantageous in more complex molecules where other reducible groups must be preserved. The reaction proceeds via the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during the workup to yield the primary alcohol.[6][8]

-

Safety and Handling: BH₃•THF is commercially available as a stabilized solution and is generally considered safer and easier to handle than LiAlH₄, which reacts violently with protic solvents, including atmospheric moisture.[7]

-

Ineffectiveness of NaBH₄: Sodium borohydride (NaBH₄) is not a sufficiently powerful reducing agent to reduce carboxylic acids under standard conditions, making it unsuitable for this step.[5][9]

The mechanism begins with the reaction between three equivalents of the carboxylic acid and one equivalent of borane, which rapidly forms a triacyloxyborane intermediate and liberates hydrogen gas.[6] This intermediate is then further reduced by additional BH₃•THF to ultimately form a borate ester, which upon aqueous workup, yields the desired D-threitol.

Caption: Reaction scheme for the selective benzylation of D-Threitol.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment.

Protocol 1: Synthesis of D-Threitol from D-Tartaric Acid

-

Setup: A 1 L three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a 250 mL pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Reagents: D-(-)-Tartaric acid (30.0 g, 0.20 mol) is added to the flask. Anhydrous tetrahydrofuran (THF, 200 mL) is added to suspend the acid.

-

Reaction: The suspension is cooled to 0 °C in an ice-water bath. A 1.0 M solution of borane-tetrahydrofuran complex (BH₃•THF, 600 mL, 0.60 mol) is added slowly via the dropping funnel over 2 hours, maintaining the internal temperature below 10 °C. Caution: Hydrogen gas is evolved.

-

Reflux: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux (approx. 66 °C) for 4 hours.

-

Quenching: The mixture is cooled to 0 °C. Methanol (100 mL) is added dropwise to quench the excess borane. Caution: Vigorous hydrogen evolution. The mixture is then stirred for 30 minutes at room temperature.

-

Workup: The solvents are removed under reduced pressure. The resulting white solid is co-evaporated with methanol (3 x 100 mL) to remove boric acid esters as volatile trimethyl borate.

-

Purification: The crude solid is recrystallized from hot ethanol to afford D-threitol as a white crystalline solid.

Protocol 2: Synthesis of (+)-1,4-Di-O-benzyl-D-threitol

-

Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. The apparatus is flame-dried under nitrogen and cooled.

-

Reagents: Sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol) is carefully washed with anhydrous hexanes (3 x 20 mL) under nitrogen to remove the mineral oil, and then suspended in anhydrous N,N-dimethylformamide (DMF, 150 mL).

-

Alkoxide Formation: A solution of D-threitol (6.1 g, 0.05 mol) in anhydrous DMF (50 mL) is added dropwise to the NaH suspension at 0 °C. The mixture is stirred at room temperature for 1 hour until hydrogen evolution ceases.

-

Benzylation: The mixture is cooled back to 0 °C. Benzyl bromide (BnBr, 12.5 mL, 0.105 mol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Quenching: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of water (50 mL).

-

Extraction: The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with water (2 x 100 mL) and brine (1 x 100 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (+)-1,4-Di-O-benzyl-D-threitol as a white solid.

Data Summary & Characterization

The following table summarizes key quantitative data for the compounds involved in the synthesis. Successful synthesis should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

| Compound | Formula | MW ( g/mol ) | M.P. (°C) | Expected Yield (%) |

| D-(-)-Tartaric Acid | C₄H₆O₆ | 150.09 | 171-174 | - |

| D-Threitol | C₄H₁₀O₄ | 122.12 | 88-89 | 80-90% |

| (+)-1,4-Di-O-benzyl-D-threitol | C₁₈H₂₂O₄ | 302.37 | 55-58 [1] | 75-85% |

Conclusion

This guide has detailed an efficient and reliable synthetic route for the preparation of the valuable chiral building block, (+)-1,4-Di-O-benzyl-D-threitol, from D-tartaric acid. By leveraging a chemoselective borane reduction and a regioselective Williamson ether synthesis, the target molecule can be obtained in high yield and purity. The mechanistic rationale provided for each step offers researchers the necessary insights to troubleshoot and adapt these protocols for their specific applications in drug discovery and complex molecule synthesis. This synthesis underscores the power of using the chiral pool to access enantiomerically pure synthons in a cost-effective and logical manner.

References

-

Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. [Link]

-

Rzepa, H. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. [Link]

-

Chemistry LibreTexts. 6.5: Reactions of Carboxylic Acids - An Overview. [Link]

-

Angewandte Chemie International Edition. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. National Institutes of Health. [Link]

-

Khan Academy. Reduction of carboxylic acids. [Link]

-

MySkinRecipes. (+)-1,4-Di-O-benzyl-D-threitol. [Link]

-

Molecules. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. National Institutes of Health. [Link]

-

PubChem. D-Tartaric acid. National Institutes of Health. [Link]

-

SynArchive. Protecting Groups List. [Link]

-

Wikipedia. Tartaric acid. [Link]

- Google Patents. CN104529779A - Synthesis method of D-dibenzoyl tartaric acid.

-

Arkivoc. Tartaric acid and its O-acyl derivatives. Part 8. Direct synthesis of novel N-substituted mono- and diacyltartrimides. [Link]

- Google Patents.

-

ResearchGate. Approaches to the selective benzylation of the primary hydroxyl group. [Link]

-

Organic Chemistry Portal. Benzylic substitution, benzylation. [Link]

-

NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction. [Link]

Sources

- 1. ()-1,4-Di-O-benzyl-D-threitol [myskinrecipes.com]

- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Tartaric acid | C4H6O6 | CID 439655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tartaric acid - Wikipedia [en.wikipedia.org]

- 5. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Khan Academy [khanacademy.org]

- 8. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of (+)-1,4-Di-O-benzyl-D-threitol in Chiral Synthesis

An In-Depth Technical Guide to the Physical Properties of (+)-1,4-Di-O-benzyl-D-threitol

(+)-1,4-Di-O-benzyl-D-threitol, a derivative of D-threitol, is a C₂-symmetric chiral building block of significant value in modern synthetic chemistry. Its utility is most pronounced in the fields of pharmaceutical and natural product synthesis, where precise control of stereochemistry is not merely a goal but a necessity for biological efficacy and safety.[1][2] Chirality fundamentally influences a drug's interaction with biological systems, as receptors and enzymes are themselves chiral entities.[3][4] Consequently, the use of enantiomerically pure starting materials and intermediates like (+)-1,4-Di-O-benzyl-D-threitol is a cornerstone of contemporary drug design.[2][3]

The benzyl ether protecting groups on the primary hydroxyls render the molecule stable under a variety of reaction conditions while leaving the secondary hydroxyl groups available for further functionalization.[1] This structural feature allows for its use as a key intermediate in the stereospecific synthesis of more complex molecules.[1] A thorough understanding of its physical properties is therefore critical for researchers and drug development professionals to ensure its proper handling, reaction optimization, purification, and characterization. This guide provides a detailed examination of these properties, grounded in established analytical techniques and authoritative data.

Caption: Molecular Structure of (+)-1,4-Di-O-benzyl-D-threitol.

Core Physicochemical Properties

The fundamental properties of (+)-1,4-Di-O-benzyl-D-threitol are summarized below. These data are essential for laboratory handling, safety assessments, and as a benchmark for purity.

| Property | Value | Reference(s) |

| CAS Number | 91604-41-0 | [1] |

| Molecular Formula | C₁₈H₂₂O₄ | [1] |

| Molecular Weight | 302.37 g/mol | [1] |

| Appearance | White powder, crystals, and/or chunks | [1] |

| Melting Point | 55 - 59 °C | [1] |

| Purity (GC) | 98 - 100% | [1] |

| Storage | Room temperature, in a cool, dark place | [1] |

| Synonyms | (+)-(2R,3R)-1,4-Bis(benzyloxy)-2,3-butanediol | [1] |

Detailed Analysis of Physical Properties

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. For a pure compound, the melting point is sharp, typically occurring over a narrow range of 0.5-1.0°C. Impurities tend to depress the melting point and broaden the range. The reported melting point for (+)-1,4-Di-O-benzyl-D-threitol is consistently in the 55-59 °C range.[1] This value serves as a primary quality control parameter following synthesis and purification.

The determination of a melting point is a foundational technique in organic chemistry. The causality behind this method lies in the precise observation of the phase transition from solid to liquid upon the controlled application of heat.

Methodology:

-

Sample Preparation: A small amount of the dry (+)-1,4-Di-O-benzyl-D-threitol sample is finely powdered on a porous plate.[5]

-

Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of approximately 2-3 mm.[5]

-

Apparatus Setup: The loaded capillary tube is attached to a thermometer or placed in a designated slot in a digital melting point apparatus. The setup ensures the sample is adjacent to the temperature sensor.

-

Heating and Observation:

-

An initial rapid heating can be performed to find an approximate melting range.

-

For an accurate measurement, a new sample is heated slowly, with the temperature increasing at a rate of about 1-2 °C per minute as it approaches the expected melting point.[6]

-

-

Data Recording: Two temperatures are recorded: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid.[7] The melting point is reported as the range T₁ – T₂.

Caption: Workflow for Melting Point Determination.

Optical Rotation

As a chiral molecule, (+)-1,4-Di-O-benzyl-D-threitol rotates plane-polarized light. This property is known as optical activity and is a definitive characteristic of its stereochemical identity.[8] The direction and magnitude of this rotation are quantified as the specific rotation, [α]. The dextrorotatory (+) nature of this compound is indicated by the positive sign of its specific rotation value.

The specific rotation is a standardized value calculated from the observed rotation using the formula:

[α]λT = α / (l × c)

Where:

-

T is the temperature (°C).

-

λ is the wavelength of light (typically the sodium D-line, 589 nm).[9]

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).[10]

-

c is the concentration of the solution in g/mL.[10]

For (+)-1,4-Di-O-benzyl-D-threitol, the reported specific rotation is +6.0 to +6.5° (c=5 in CHCl₃ at 20°C).[1] This value is crucial for confirming that the correct enantiomer has been synthesized or isolated.

This protocol is self-validating through the use of a blank measurement to zero the instrument, ensuring that the observed rotation is solely due to the chiral analyte.

Methodology:

-

Solution Preparation: Accurately weigh a sample of (+)-1,4-Di-O-benzyl-D-threitol and dissolve it in a precise volume of a suitable solvent (e.g., chloroform) to achieve a known concentration (c).[8] For the reference value, a concentration of 0.05 g/mL (c=5) is used.[1]

-

Instrument Calibration: Turn on the polarimeter's light source (sodium lamp) and allow it to stabilize.[11]

-

Blank Measurement: Fill the polarimeter tube with the pure solvent (chloroform). Place it in the instrument and take a reading. This "zero" reading accounts for any rotation caused by the solvent or the tube itself and is used to calibrate the instrument.[8][9]

-

Sample Measurement: Rinse the polarimeter tube with the prepared sample solution and then fill it, ensuring no air bubbles are present in the light path.

-

Data Acquisition: Place the sample tube in the polarimeter and record the observed angle of rotation (α). Multiple readings are typically averaged to ensure precision.[8]

-

Calculation: Use the formula above to calculate the specific rotation [α] from the observed rotation, concentration, and path length.

Caption: Workflow for Specific Rotation Measurement.

Solubility Profile

The solubility of a compound in various solvents is a key physical property that dictates its utility in different reaction media and purification schemes (e.g., crystallization, chromatography). (+)-1,4-Di-O-benzyl-D-threitol is reported to be soluble in chloroform, forming an "almost transparent" solution.[1]

Based on the principle of "like dissolves like," its structure—containing two large nonpolar benzyl groups and two polar hydroxyl groups—suggests the following solubility characteristics:

-

High Solubility in moderately polar to nonpolar organic solvents such as dichloromethane (DCM), diethyl ether, tetrahydrofuran (THF), and ethyl acetate.

-

Lower Solubility in highly nonpolar solvents like hexanes, where the polarity of the diol backbone may hinder dissolution.

-

Insolubility in water, due to the dominance of the large, hydrophobic benzyl groups.

This protocol provides a systematic method to quickly assess the solubility of a compound in a range of common laboratory solvents.

Methodology:

-

Sample Dispensing: Place a small, consistent amount of the solid (e.g., ~10 mg) into a series of small, labeled test tubes.[12]

-

Solvent Addition: To each tube, add a specific volume of a different solvent (e.g., 1 mL).[12]

-

Observation: Agitate each tube (e.g., by vortexing or stirring) for a set period.[13]

-

Classification: Observe the mixture.

-

Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

-

Partially Soluble: Some of the solid dissolves, but a solid phase remains.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Reporting: Record the results for each solvent tested (e.g., water, ethanol, chloroform, hexanes, ethyl acetate).

Spectroscopic Characterization

While specific spectra for (+)-1,4-Di-O-benzyl-D-threitol are not publicly available, vendor specifications confirm that its Infrared and Proton NMR spectra conform to the expected structure.[1] A senior application scientist can predict the key features of these spectra based on the molecule's functional groups.

-

¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms. For (+)-1,4-Di-O-benzyl-D-threitol, the spectrum would show:

-

Signals in the aromatic region (~7.2-7.4 ppm) corresponding to the protons on the two phenyl rings.

-

A characteristic signal for the benzylic methylene protons (-O-CH₂ -Ph), likely appearing as a singlet or a pair of doublets around 4.5 ppm.

-

Signals for the methine protons on the threitol backbone (-CH (OH)-).

-

A signal for the hydroxyl protons (-OH), which may be broad and whose chemical shift is dependent on concentration and solvent.

-

-

¹³C NMR Spectroscopy: This provides information on the carbon skeleton.

-

Multiple signals in the aromatic region (~127-138 ppm) for the carbons of the phenyl rings.

-

A signal for the benzylic carbon (~70-75 ppm).

-

Signals for the carbons of the threitol backbone (~70-80 ppm).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies functional groups by their characteristic absorption of infrared radiation.

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.

-

Sharp peaks around 3000-3100 cm⁻¹ due to aromatic C-H stretching.

-

Peaks in the 2850-3000 cm⁻¹ region from aliphatic C-H stretching (in the threitol backbone and benzyl methylene groups).

-

Absorptions around 1450-1600 cm⁻¹ from C=C stretching within the aromatic rings.

-

Strong C-O stretching bands, typically in the 1000-1200 cm⁻¹ region.

-

Conclusion

(+)-1,4-Di-O-benzyl-D-threitol is a well-characterized chiral intermediate whose physical properties are integral to its successful application in asymmetric synthesis. Its defined melting point provides a reliable measure of purity, while its specific optical rotation confirms its enantiomeric integrity. The compound's solubility profile guides the choice of solvents for reactions and purifications, and its spectroscopic signature, while not detailed here, serves as the ultimate confirmation of its chemical structure. The protocols and data presented in this guide offer researchers and drug development professionals a comprehensive technical resource for the effective use of this valuable synthetic building block.

References

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved January 20, 2026, from [Link]

-

Melting point determination. (n.d.). University of the West Indies. Retrieved January 20, 2026, from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 20, 2026, from [Link]

-

JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Retrieved January 20, 2026, from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved January 20, 2026, from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved January 20, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 20, 2026, from [Link]

-

Quora. (2022, June 20). How will you determine the solubility of a solid in a liquid solvent? Retrieved January 20, 2026, from [Link]

-

Pharmaguideline. (2011, September 4). Determination of Optical Rotation and Specific Optical Rotation. Retrieved January 20, 2026, from [Link]

-

MySkinRecipes. (n.d.). (+)-1,4-Di-O-benzyl-D-threitol. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 1,3-(S)-O-Benzylidene-D-threitol. Retrieved January 20, 2026, from [Link]

-

Singh, G., & Raghuvanshi, R. S. (2020). A common strategy towards the synthesis of 1,4-dideoxy-1,4-imino-l-xylitol, deacetyl (+)-anisomycin and amino-substituted piperidine iminosugars. Carbohydrate Research, 492, 107988. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved January 20, 2026, from [Link]

-

Rudolph Research Analytical. (n.d.). 781 OPTICAL ROTATION. Retrieved January 20, 2026, from [Link]

-

Clayden, J., & Read, B. (2013). The Significance of Chirality in Drug Design and Development. Pharmaceuticals, 6(3), 348-368. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved January 20, 2026, from [Link]

-

Senkuttuvan, N., Komarasamy, B., Krishnamoorthy, R., Sarkar, S., Dhanasekaran, S., & Anaikutti, P. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(48), 35008-35022. [Link]

-

digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved January 20, 2026, from [Link]

-

ATB. (n.d.). 1-Benzyl-1,4-dihydronicotinamide. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2025, August 10). Characterization of D-Mannitol by Thermal Analysis, FTIR, and Raman Spectroscopy. Retrieved January 20, 2026, from [Link]

-

Preprints.org. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Preprints. [Link]

-

ResearchGate. (2025, August 6). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. Retrieved January 20, 2026, from [Link]

-

The Japanese Pharmacopoeia. (n.d.). 2.49 Optical Rotation Determination. Retrieved January 20, 2026, from [Link]

-

Mobarak, H., Kessler, V., Eriksson, L., & Widmalm, G. (2025). Crystal Structure of Methyl 2,3-di-O-benzyl-α-d-(4-2H)-Glucopyranoside. Journal of Chemical Crystallography. [Link]

-

MDPI. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 26(16), 4978. [Link]

-

Di Bussolo, V., et al. (2024). One-Pot Stereospecific Synthesis of 1,4-Oligosaccharides by Glycal-Derived Vinyl Epoxides Assembly. ACS Omega, 9(1), 1-8. [Link]

-

MDPI. (2023). Analysis of Dibenzyltoluene Mixtures: From Fast Analysis to In-Depth Characterization of the Compounds. Molecules, 28(9), 3749. [Link]

-

EPrints USM. (2008). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Indonesian Journal of Chemistry, 8(3), 411-417. Retrieved January 20, 2026, from [Link]

Sources

- 1. ()-1,4-Di-O-benzyl-D-threitol [myskinrecipes.com]

- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 3. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 4. pharma.researchfloor.org [pharma.researchfloor.org]

- 5. davjalandhar.com [davjalandhar.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. byjus.com [byjus.com]

- 8. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]

- 9. digicollections.net [digicollections.net]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of (+)-1,4-Di-O-benzyl-D-threitol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(+)-1,4-Di-O-benzyl-D-threitol, a C2-symmetric chiral building block, is a pivotal intermediate in the asymmetric synthesis of complex molecular architectures, including pharmaceuticals and natural products.[1] Its stereochemically defined structure and the presence of benzyl protecting groups make it a versatile tool for achieving high enantiomeric purity in multi-step syntheses.[1] An accurate understanding of its fundamental physicochemical properties, namely its melting point and solubility, is paramount for its effective handling, purification, and application in synthetic workflows. This technical guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and the scientific rationale underpinning these methodologies.

Introduction: The Strategic Importance of (+)-1,4-Di-O-benzyl-D-threitol in Chiral Synthesis

In the landscape of modern drug discovery and development, chirality plays a central role in determining the pharmacological activity and safety profile of a therapeutic agent.[2] Biological systems are inherently chiral, and as such, often exhibit stereospecific interactions with drug molecules. This necessitates the synthesis of single-enantiomer drugs to maximize therapeutic efficacy and minimize off-target effects. (+)-1,4-Di-O-benzyl-D-threitol serves as a crucial chiral auxiliary, enabling the precise construction of stereocenters in target molecules.[3][4][] Its utility is rooted in its rigid, predictable conformation and the strategic placement of its functional groups. The benzyl ethers provide robust protection of the 1- and 4-hydroxyl groups, allowing for selective manipulation of the 2- and 3-hydroxyls. These benzyl groups can be reliably removed under standard hydrogenolysis conditions, a common deprotection strategy in organic synthesis.[6]

This guide focuses on two critical physicochemical parameters: melting point and solubility. The melting point is a sensitive indicator of purity, while solubility dictates the choice of solvents for reactions, extractions, and purifications, including recrystallization. A thorough grasp of these properties is essential for process optimization, ensuring reproducibility and scalability in synthetic campaigns.

Physicochemical Properties of (+)-1,4-Di-O-benzyl-D-threitol

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting range.

Table 1: Reported Melting Point of (+)-1,4-Di-O-benzyl-D-threitol

| Parameter | Reported Value | Source |

| Melting Point | 55-58 °C | [1] |

| Melting Point | 56-59 °C |

The slight variation in the reported melting point ranges is typical and can be attributed to minor differences in experimental conditions or the purity of the analyzed sample.

Solubility Profile

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where compounds with similar polarities tend to be miscible. The presence of two benzyl groups in (+)-1,4-Di-O-benzyl-D-threitol significantly increases its lipophilicity compared to the parent D-threitol, which is highly soluble in water.[7] Consequently, (+)-1,4-Di-O-benzyl-D-threitol exhibits good solubility in many common organic solvents.

Table 2: Qualitative Solubility of (+)-1,4-Di-O-benzyl-D-threitol

| Solvent | Polarity | Qualitative Solubility | Rationale |

| Chloroform (CHCl₃) | Nonpolar | Soluble | The nonpolar nature of chloroform effectively solvates the lipophilic benzyl groups. |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Expected to be Soluble | Similar to chloroform, it is a good solvent for moderately polar to nonpolar organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Expected to be Soluble | The ether functionality and its moderate polarity make it a versatile solvent for a wide range of organic molecules. |

| Ethyl Acetate (EtOAc) | Moderately Polar | Expected to be Soluble | Commonly used in chromatography and extraction of compounds with similar polarity. |

| Methanol (MeOH) | Polar Protic | Sparingly Soluble to Soluble with Heating | The hydroxyl group can interact with the ether oxygens of the threitol derivative, but the large nonpolar benzyl groups limit solubility at room temperature. Solubility often increases significantly with temperature. |

| Water (H₂O) | Highly Polar | Insoluble | The large, nonpolar benzyl groups dominate the molecule's character, making it immiscible with water. |

| Hexanes | Nonpolar | Sparingly Soluble | While nonpolar, the presence of four oxygen atoms in the molecule may limit its solubility in highly nonpolar alkanes. |

Experimental Protocols

The following sections provide detailed, self-validating protocols for the determination of the melting point and solubility of (+)-1,4-Di-O-benzyl-D-threitol.

Melting Point Determination: Capillary Method

This method is a standard and reliable technique for determining the melting point of a crystalline solid.[8][9]

Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which it melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of crystalline (+)-1,4-Di-O-benzyl-D-threitol on a clean, dry surface. Finely powder the sample using a spatula or a mortar and pestle. This ensures uniform heat transfer.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom.[10] The packed sample should be approximately 2-3 mm high.

-

Measurement: a. Place the capillary tube in the sample holder of the melting point apparatus. b. Set the heating rate to a moderate level initially to approach the expected melting point (around 50 °C). c. Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.[11] A slow heating rate is crucial for an accurate determination. d. Record the temperature at which the first droplet of liquid appears (T₁). e. Record the temperature at which the entire sample has completely melted (T₂).

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-2 °C).

Causality and Self-Validation: A sharp melting range is indicative of high purity. If a broad or depressed melting range is observed, the compound should be repurified (e.g., by recrystallization) and the melting point redetermined. Comparing the experimentally determined melting point with the literature value serves as a validation of the compound's identity and purity.

Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination by the Capillary Method.

Qualitative Solubility Determination

This protocol provides a systematic approach to assessing the solubility of a compound in a range of common laboratory solvents.[12][13]

Principle: A small, measured amount of the solute is mixed with a measured volume of the solvent, and the formation of a homogeneous solution is observed.

Materials:

-

(+)-1,4-Di-O-benzyl-D-threitol

-

Small test tubes

-

Graduated pipettes or cylinders

-

Vortex mixer (optional)

-

Solvents: Chloroform, Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Methanol, Water, Hexanes.

Procedure:

-

Sample Preparation: Weigh approximately 20 mg of (+)-1,4-Di-O-benzyl-D-threitol and place it into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Agitate the mixture vigorously for 30-60 seconds. A vortex mixer can be used to ensure thorough mixing.

-

Observation: Observe the mixture against a well-lit background.

-

Soluble: The solid completely dissolves, and the solution is clear (though it may be colored).

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating (for sparingly soluble samples): If the compound is sparingly soluble at room temperature, gently warm the test tube in a water bath and observe any changes in solubility. Note if the compound dissolves upon heating and if it precipitates upon cooling. This is particularly relevant for solvents like methanol.

-

Record Keeping: Systematically record the observations for each solvent in a table.

Causality and Self-Validation: The observed solubility profile should align with the predicted behavior based on the compound's structure. The high lipophilicity conferred by the benzyl groups should result in good solubility in nonpolar and moderately polar organic solvents and poor solubility in water. These results directly inform the selection of appropriate solvent systems for synthesis, extraction, and chromatography. For instance, a solvent in which the compound is highly soluble is suitable for reactions, while a solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal for recrystallization.

Workflow for Qualitative Solubility Testing

Caption: Systematic Workflow for Qualitative Solubility Assessment.

Conclusion

(+)-1,4-Di-O-benzyl-D-threitol is a cornerstone chiral building block in asymmetric synthesis. A comprehensive understanding of its melting point and solubility is not merely academic but a practical necessity for its effective utilization in research and development. The melting point serves as a crucial quality control parameter, while the solubility profile guides the rational selection of solvent systems for synthesis and purification. The protocols detailed in this guide provide a robust framework for the reliable and reproducible characterization of these fundamental properties, empowering researchers to confidently integrate this versatile molecule into their synthetic strategies.

References

-

The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions. (2018). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Experiment (1) determination of melting points. (2021). SlideShare. Retrieved January 21, 2026, from [Link]

- Meier, B., Kollroser, M., & Presser, A. (2014). An Optimized Synthetic Route for the Preparation of the Versatile Chiral Building Block 1,4-Di-O-benzylthreitol. Monatshefte für Chemie - Chemical Monthly, 145(2), 327–331.

-

Solubility of Organic Compounds. (2023). LibreTexts. Retrieved January 21, 2026, from [Link]

-

Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Retrieved January 21, 2026, from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved January 21, 2026, from [Link]

-

(+)-1,4-Di-O-benzyl-D-threitol. (n.d.). MySkinRecipes. Retrieved January 21, 2026, from [Link]

-

Benzyl Protection. (n.d.). Common Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). LibreTexts. Retrieved January 21, 2026, from [Link]

-

Chiral synthesis of D- and L-myo-inositol 1,4,5-trisphosphate. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

-

Solubility test for Organic Compounds. (2024). Retrieved January 21, 2026, from [Link]

-

Debenzylation of Benzyl-Protected Methylcellulose. (2022). MDPI. Retrieved January 21, 2026, from [Link]

-

Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists. (2021). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 21, 2026, from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 21, 2026, from [Link]

-

Solubility of various carbohydrates in organic solvents/ILs. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

A Chiral Relay Race: Stereoselective Synthesis of Axially Chiral Biaryl Diketones through Ring-Opening of Optical Dihydrophenan-threne-9,10-diols. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

Sources

- 1. ()-1,4-Di-O-benzyl-D-threitol [myskinrecipes.com]

- 2. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. davjalandhar.com [davjalandhar.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic C-H Bond R-O-C-H Bond Aromatic Ring Aromatic C-H Bond Benzyl Ether Linkage C-O-C Bond Aliphatic C-C Backbone Hydroxyl Group O-H Bond An In-depth Technical Guide to the Spectroscopic Characterization of (+)-1,4-Di-O-benzyl-D-threitol

This guide provides a comprehensive analysis of the spectroscopic data for the chiral building block, (+)-1,4-Di-O-benzyl-D-threitol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to this molecule. The focus is on not just the data itself, but the rationale behind the experimental methodologies and the interpretation of the spectral features, ensuring a thorough understanding of the molecule's structural and electronic properties.

Introduction

(+)-1,4-Di-O-benzyl-D-threitol is a versatile chiral auxiliary and a key intermediate in the stereoselective synthesis of complex organic molecules, including natural products and pharmaceuticals.[1] Its rigid, C2-symmetric backbone and the presence of benzyl protecting groups make it an invaluable tool in asymmetric synthesis. Accurate and unambiguous characterization of this compound is paramount to ensure its purity and to understand its reactivity in subsequent synthetic steps. Spectroscopic methods, particularly NMR and IR, are the primary tools for this characterization. This guide will provide a detailed exposition of the ¹H NMR, ¹³C NMR, and IR spectra of (+)-1,4-Di-O-benzyl-D-threitol, grounded in experimentally verified data and established spectroscopic principles.

Molecular Structure and Spectroscopic Correlation

The structure of (+)-1,4-Di-O-benzyl-D-threitol, with its distinct chemical environments, gives rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecular structure and the numbering convention used for the assignment of NMR signals.

Caption: Workflow for ¹H NMR sample preparation and analysis.

¹H NMR Data and Interpretation

The ¹H NMR spectrum of (+)-1,4-Di-O-benzyl-D-threitol exhibits distinct signals corresponding to the aromatic, benzylic, methine, and methylene protons. The following table summarizes the experimentally determined ¹H NMR data. [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.37 - 7.27 | m | - | 10H | Aromatic protons (C₆H₅) |

| 4.57 | s | - | 4H | Benzylic protons (O-CH₂-Ph) |

| 3.82 | m | - | 2H | Methine protons (C2-H, C3-H) |

| 3.65 | dd | J = 9.5, 3.4 Hz | 2H | Methylene protons (C1-H, C4-H) |

| 3.58 | dd | J = 9.5, 5.8 Hz | 2H | Methylene protons (C1-H, C4-H) |

| 2.58 | d | J = 6.2 Hz | 2H | Hydroxyl protons (OH) |

Analysis of the ¹H NMR Spectrum:

-

Aromatic Protons (7.37 - 7.27 ppm): The complex multiplet in this region, integrating to 10 protons, is characteristic of the two phenyl groups of the benzyl protecting groups.

-

Benzylic Protons (4.57 ppm): The sharp singlet at 4.57 ppm, integrating to 4 protons, is assigned to the methylene protons of the two benzyl groups. The singlet nature of this signal indicates that these protons are chemically equivalent and do not show significant coupling to other protons.

-

Methine Protons (3.82 ppm): The multiplet at 3.82 ppm, integrating to 2 protons, corresponds to the two methine protons on the threitol backbone (C2-H and C3-H). The complexity of this signal arises from coupling to the adjacent methylene and hydroxyl protons.

-

Methylene Protons (3.65 and 3.58 ppm): The two sets of doublet of doublets at 3.65 and 3.58 ppm are assigned to the diastereotopic methylene protons at C1 and C4. The geminal and vicinal couplings give rise to this splitting pattern.

-

Hydroxyl Protons (2.58 ppm): The doublet at 2.58 ppm, integrating to 2 protons, is attributed to the two hydroxyl protons. The observation of a doublet indicates coupling to the adjacent methine protons. The chemical shift of hydroxyl protons can be concentration and solvent dependent. [2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with a few key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is often required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets.

-

Parameters: A wider spectral width is used, and a longer relaxation delay may be necessary for quaternary carbons to be observed quantitatively.

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of (+)-1,4-Di-O-benzyl-D-threitol shows six distinct signals, consistent with the C2 symmetry of the molecule. The following table summarizes the experimentally determined ¹³C NMR data. [1]

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 138.1 | Quaternary aromatic carbons (C-ipso) |

| 128.5 | Aromatic carbons (CH) |

| 127.9 | Aromatic carbons (CH) |

| 127.8 | Aromatic carbons (CH) |

| 73.6 | Benzylic carbons (O-CH₂-Ph) |

| 71.9 | Methine carbons (C2, C3) |

| 70.8 | Methylene carbons (C1, C4) |

Analysis of the ¹³C NMR Spectrum:

-

Aromatic Carbons (138.1 - 127.8 ppm): The signals in this downfield region correspond to the carbons of the two phenyl rings. The signal at 138.1 ppm is assigned to the quaternary ipso-carbons, while the other signals are due to the protonated aromatic carbons.

-

Benzylic Carbons (73.6 ppm): The signal at 73.6 ppm is characteristic of the benzylic methylene carbons, which are deshielded by the adjacent oxygen and phenyl groups.

-

Methine Carbons (71.9 ppm): The signal at 71.9 ppm is assigned to the two equivalent methine carbons of the threitol backbone (C2 and C3), which are attached to the hydroxyl groups.

-

Methylene Carbons (70.8 ppm): The upfield signal at 70.8 ppm corresponds to the two equivalent terminal methylene carbons (C1 and C4).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like (+)-1,4-Di-O-benzyl-D-threitol is using a Potassium Bromide (KBr) pellet:

-

Sample Preparation: A small amount of the finely ground sample (1-2 mg) is intimately mixed with dry KBr powder (100-200 mg).

-

Pellet Formation: The mixture is pressed under high pressure to form a transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Caption: Workflow for IR spectroscopy using the KBr pellet method.

IR Data and Interpretation

The IR spectrum of (+)-1,4-Di-O-benzyl-D-threitol shows characteristic absorption bands for its functional groups. While the exact peak positions can vary slightly, the following table summarizes the expected and characteristic IR absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Broad, Strong | O-H stretching (hydrogen-bonded hydroxyl groups) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 3000 - 2850 | Medium | Aliphatic C-H stretching |

| 1600, 1495, 1450 | Medium to Weak | Aromatic C=C stretching |

| 1100 - 1000 | Strong | C-O stretching (ether and alcohol) |

| 740, 700 | Strong | Aromatic C-H out-of-plane bending (monosubstituted) |

Analysis of the IR Spectrum:

-

O-H Stretching (3400 - 3300 cm⁻¹): A prominent broad absorption band in this region is a clear indication of the presence of the hydroxyl (-OH) groups, with the broadening due to intermolecular hydrogen bonding.

-

C-H Stretching (3100 - 2850 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings, while those just below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic (methine and methylene) groups.

-

Aromatic C=C Stretching (1600, 1495, 1450 cm⁻¹): These bands are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl rings.

-

C-O Stretching (1100 - 1000 cm⁻¹): A strong absorption in this region is indicative of the C-O stretching vibrations from both the ether linkages of the benzyl groups and the secondary alcohol functionalities of the threitol backbone.

-

Aromatic C-H Bending (740, 700 cm⁻¹): The strong absorptions in this fingerprint region are characteristic of the out-of-plane C-H bending vibrations of the monosubstituted benzene rings.

Conclusion

The spectroscopic data presented in this guide provide a definitive and comprehensive characterization of (+)-1,4-Di-O-benzyl-D-threitol. The ¹H and ¹³C NMR spectra, with their precisely assigned chemical shifts and coupling constants, confirm the molecular structure and stereochemistry of the compound. The IR spectrum provides corroborating evidence for the presence of the key functional groups. For researchers in synthetic organic chemistry and drug development, a thorough understanding of this spectroscopic data is essential for quality control and for predicting the compound's behavior in chemical transformations. The methodologies and interpretations detailed herein serve as a robust framework for the analysis of this important chiral building block and other related molecules.

References

-

MySkinRecipes. ()-1,4-Di-O-benzyl-D-threitol. Available at: [Link]

-

Meier, B., Kollroser, M. & Presser, A. An optimized synthetic route for the preparation of the versatile chiral building block 1,4-di-O-benzylthreitol. Monatsh Chem145 , 385–389 (2014). Available at: [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.62, 7512–7515 (1997).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.

Sources

An In-Depth Technical Guide to the Commercial Availability and Synthetic Utility of (+)-1,4-Di-O-benzyl-D-threitol

This guide provides an in-depth technical overview of (+)-1,4-Di-O-benzyl-D-threitol, a C2-symmetric chiral building block essential for modern asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its commercial availability, provides a detailed and optimized synthetic protocol, and explores its applications as a cornerstone in the stereoselective synthesis of complex molecules.

Introduction: The Strategic Importance of (+)-1,4-Di-O-benzyl-D-threitol in Asymmetric Synthesis

(+)-1,4-Di-O-benzyl-D-threitol, with the IUPAC name (+)-(2R,3R)-1,4-bis(benzyloxy)-2,3-butanediol, is a highly valued chiral diol in the field of organic chemistry. Its C2-symmetric backbone, derived from the readily available chiral pool of tartaric acid, provides a rigid and predictable stereochemical environment. This inherent chirality is pivotal for its application as a chiral auxiliary, a precursor for sophisticated chiral ligands, and a key intermediate in the total synthesis of pharmaceuticals and natural products where precise stereochemical control is paramount.[1] The benzyl ether protecting groups offer a balance of stability under a range of reaction conditions and the potential for selective deprotection, allowing for further functionalization.[1] This guide will elucidate the practical aspects of sourcing this reagent and provide the technical knowledge for its synthesis and strategic application in complex synthetic campaigns.

Commercial Availability and Physicochemical Properties

(+)-1,4-Di-O-benzyl-D-threitol is commercially available from a variety of chemical suppliers, ensuring its accessibility for research and development purposes. The typical specifications and properties are summarized below.

| Property | Value | References |

| CAS Number | 91604-41-0 | [2] |

| Molecular Formula | C₁₈H₂₂O₄ | [2] |

| Molecular Weight | 302.37 g/mol | [2] |

| Appearance | White to off-white powder or crystals | [1][3] |

| Purity | Typically ≥98% (GC) | [2][4] |

| Melting Point | 55-59 °C | [1][3] |

| Optical Rotation | [α]²⁰/D +6.0 to +6.5° (c=5, CHCl₃) | [1][3] |

| Storage | Room temperature or at -20°C for long-term stability | [1][4] |

Table 1: Physicochemical Properties and Commercial Specifications

A non-exhaustive list of suppliers includes:

-

ChemUniverse

-

MySkinRecipes

-

CD BioGlyco

-

Santa Cruz Biotechnology

-

Tokyo Chemical Industry (TCI)

-

BOC Sciences

Pricing and availability can vary, and it is advisable to consult the respective supplier catalogs for the most current information. For larger-scale applications, bulk quotes can often be requested.

Optimized Synthesis of (+)-1,4-Di-O-benzyl-D-threitol

While commercially available, an in-house synthesis of (+)-1,4-Di-O-benzyl-D-threitol can be a cost-effective alternative, especially for large quantities. An optimized five-step synthetic route starting from the inexpensive and readily available D-tartaric acid has been developed, affording high yields.

The overall synthetic strategy involves the protection of the diol functionality of diethyl D-tartrate, followed by reduction of the ester groups to the corresponding primary alcohols.

Caption: Optimized synthetic workflow for (+)-1,4-Di-O-benzyl-D-threitol.

Detailed Experimental Protocol

The following protocol is an adaptation of established high-yield procedures.

Step 1: Esterification of D-Tartaric Acid

-

To a suspension of D-tartaric acid in ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the starting material is fully consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diethyl D-tartrate.

Step 2: Acetal Protection of Diethyl D-Tartrate

-

Dissolve diethyl D-tartrate in an anhydrous solvent such as dichloromethane or acetone.

-

Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Stir the mixture at room temperature until the reaction is complete.

-

Quench the reaction with a mild base (e.g., triethylamine), and concentrate the mixture. The crude product is often used in the next step without further purification.

Step 3: Reduction to the Protected Diol

-

In a flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Cool the suspension to 0 °C and add a solution of the acetal-protected diethyl D-tartrate from the previous step dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting precipitate and wash thoroughly with an organic solvent. The filtrate contains the protected threitol derivative.

Step 4 & 5: Benzylation and Deprotection

-

To a solution of the protected threitol in anhydrous DMF or THF, add sodium hydride (NaH) portion-wise at 0 °C.

-

Stir the mixture until gas evolution ceases, then add benzyl bromide (BnBr) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

The acidic workup required for the removal of the acetal protecting group can often be combined with the reaction workup. Carefully add water to quench the excess NaH, followed by the addition of a dilute acid (e.g., 1M HCl) until the acetal is cleaved.

-

Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product can be purified by column chromatography or recrystallization to yield pure (+)-1,4-Di-O-benzyl-D-threitol.

Applications in Drug Development and Asymmetric Synthesis

The utility of (+)-1,4-Di-O-benzyl-D-threitol stems from its C2-symmetric chiral scaffold, which can impart a high degree of stereocontrol in chemical reactions.

Chiral Building Block in Total Synthesis

This diol serves as a versatile starting material for the synthesis of more complex chiral molecules. The two free hydroxyl groups can be further functionalized, and the benzyl ethers can be removed under reductive conditions to unmask the primary hydroxyl groups. This allows for its incorporation into the carbon skeleton of target molecules, including natural products and active pharmaceutical ingredients.[1]

Precursor for Chiral Ligands

The diol functionality of (+)-1,4-Di-O-benzyl-D-threitol is a key feature for its use in the synthesis of chiral ligands for asymmetric catalysis. The hydroxyl groups can be readily converted into other coordinating groups, such as phosphines, amines, or ethers. These ligands can then be complexed with transition metals (e.g., rhodium, ruthenium, palladium) to create catalysts that can effect a wide range of asymmetric transformations with high enantioselectivity.[5][6]

Caption: Pathway from (+)-1,4-Di-O-benzyl-D-threitol to a chiral catalyst.

Chiral Auxiliary

As a chiral auxiliary, (+)-1,4-Di-O-benzyl-D-threitol can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recovered for reuse. Its C2 symmetry simplifies the NMR analysis of the diastereomeric intermediates and often leads to high levels of diastereoselectivity.

Conclusion

(+)-1,4-Di-O-benzyl-D-threitol is a commercially accessible and synthetically valuable chiral building block. Its robust and scalable synthesis from D-tartaric acid, coupled with its versatile applications in asymmetric synthesis, makes it an indispensable tool for chemists in academia and industry. The strategic use of this C2-symmetric diol as a chiral starting material, a precursor to chiral ligands, or a chiral auxiliary can significantly enhance the efficiency and stereoselectivity of synthetic routes towards complex, enantiomerically pure molecules, thereby accelerating the drug discovery and development process.

References

-

ChemUniverse. (+)-1,4-DI-O-BENZYL-D-THREITOL [P65719]. [Link]

-

MySkinRecipes. ()-1,4-Di-O-benzyl-D-threitol. [Link]

-

Feng, X., Liu, X., & Lin, L. (2014). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers, 1(3), 298-302. [Link]

-